2-bromo-4-chloro-6-methoxy-1,3-benzothiazole
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Description
“2-bromo-4-chloro-6-methoxy-1,3-benzothiazole” is an organic compound that is used as a synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki–Miyaura coupling reaction is another important method used in the synthesis of this compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include the Suzuki–Miyaura coupling reaction and the protodeboronation of pinacol boronic esters . These reactions are widely applied in carbon–carbon bond-forming reactions .Mechanism of Action
Target of Action
Benzothiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Benzothiazoles are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular processes .
Biochemical Pathways
Benzothiazoles are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-chloro-6-methoxy-1,3-benzothiazole involves the bromination of 4-chloro-6-methoxy-1,3-benzothiazole followed by the substitution of the bromine atom with a methoxy group.", "Starting Materials": [ "4-chloro-6-methoxy-1,3-benzothiazole", "Bromine", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Dissolve 4-chloro-6-methoxy-1,3-benzothiazole in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium hydroxide to the reaction mixture to neutralize the excess bromine.", "Step 4: Extract the product with methanol.", "Step 5: Add sodium methoxide to the methanol extract and heat the mixture under reflux for several hours.", "Step 6: Cool the reaction mixture and filter the product.", "Step 7: Wash the product with water and dry it in a vacuum oven." ] } | |
CAS No. |
1464091-50-6 |
Molecular Formula |
C8H5BrClNOS |
Molecular Weight |
278.6 |
Purity |
95 |
Origin of Product |
United States |
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